Hif-IN-1 -

Hif-IN-1

Catalog Number: EVT-10988671
CAS Number:
Molecular Formula: C17H12N2O
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hif-IN-1 is a small molecule inhibitor targeting the hypoxia-inducible factor 1 pathway, specifically designed to inhibit the activity of hypoxia-inducible factor 1 alpha. This compound plays a significant role in regulating cellular responses to low oxygen levels, which is critical in various pathological conditions, including cancer. Hif-IN-1 has been classified as a hypoxia-inducible factor inhibitor and is being explored for its potential therapeutic applications in oncology and other diseases where hypoxia is a contributing factor.

Source and Classification

Hif-IN-1 was developed through a series of synthetic processes aimed at creating effective inhibitors of the hypoxia-inducible factor pathway. The compound falls under the classification of active pharmaceutical ingredients, specifically those targeting transcription factors involved in cellular adaptation to hypoxic conditions. Its development is rooted in the need to understand and manipulate the pathways that contribute to tumor growth and survival under low oxygen levels.

Synthesis Analysis

Methods

The synthesis of Hif-IN-1 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the construction of a pyrazole or related heterocyclic structure, which serves as the backbone for further modifications.
  2. Functional Group Modifications: Subsequent reactions introduce various functional groups that enhance the compound's binding affinity to its target.
  3. Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography, followed by characterization through methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis may utilize methods such as:

  • Condensation Reactions: To form the pyrazole ring.
  • Substitution Reactions: To introduce alkyl or aryl groups that increase lipophilicity and improve bioavailability.
  • Coupling Reactions: For attaching functional moieties that enhance specificity for hypoxia-inducible factor 1 alpha.
Molecular Structure Analysis

Structure

Hif-IN-1 features a complex molecular structure characterized by a pyrazole core with various substituents that modulate its biological activity. The specific arrangement of atoms within the molecule allows it to interact effectively with the hypoxia-inducible factor 1 alpha protein.

Data

The molecular formula and weight, along with key structural data, are essential for understanding Hif-IN-1's properties:

  • Molecular Formula: C_xH_yN_zO_w (exact values depend on specific substitutions)
  • Molecular Weight: Typically ranges around 300-400 g/mol, depending on substituents.
Chemical Reactions Analysis

Reactions

Hif-IN-1 undergoes specific chemical reactions that are crucial for its mechanism of action. These include:

  • Binding Interactions: The compound binds to the hypoxia-inducible factor 1 alpha protein, inhibiting its dimerization with hypoxia-inducible factor 1 beta.
  • Competitive Inhibition: Hif-IN-1 competes with natural substrates or cofactors necessary for hypoxia-inducible factor activation.

Technical Details

The binding affinity and kinetics can be evaluated using techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Isothermal Titration Calorimetry: To assess thermodynamic parameters associated with binding.
Mechanism of Action

Process

Data

The inhibition by Hif-IN-1 leads to decreased expression of genes such as vascular endothelial growth factor, which are critical for tumor angiogenesis. This action can be quantified through gene expression assays, revealing significant downregulation in treated cells compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

Hif-IN-1 typically exhibits:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

Key chemical properties include:

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • Log P Value: Indicates lipophilicity, influencing absorption and distribution.

Relevant analyses may include:

  • Thermal Stability Tests: To determine degradation under heat.
  • Spectroscopic Analysis: Using ultraviolet-visible spectroscopy to assess purity.
Applications

Hif-IN-1 has promising applications in scientific research and potential therapeutic development:

  • Cancer Treatment: As an inhibitor of tumor growth by targeting pathways activated under low oxygen conditions.
  • Metabolic Disorders: Exploring its role in diseases where hypoxia contributes to pathology.
  • Research Tool: Used in studies investigating the mechanisms of hypoxia-induced gene expression and cellular responses.
Molecular Mechanisms of HIF-1α Inhibition

Modulation of Hypoxia-Inducible Factor-1α Synthesis Pathways

Hypoxia-Inducible Factor-1α protein synthesis occurs through oxygen-dependent and oxygen-independent pathways. Under normoxic conditions, prolyl hydroxylase domain enzymes hydroxylate Hypoxia-Inducible Factor-1α at specific proline residues (Pro-402 and Pro-564 in humans), enabling recognition by the von Hippel-Lindau tumor suppressor protein and subsequent ubiquitin-mediated proteasomal degradation [2] [4]. Hif-IN-1 modulates this synthesis pathway by suppressing Hypoxia-Inducible Factor-1α gene expression and interfering with post-translational stabilization mechanisms. The compound reduces Hypoxia-Inducible Factor-1α mRNA levels by approximately 60% in breast cancer cell lines (MCF-7) and lung adenocarcinoma cells (A549) within 6 hours of treatment, as quantified by reverse transcription polymerase chain reaction [7]. This transcriptional suppression correlates with decreased phosphorylation of key signaling molecules in the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, a major upstream regulator of Hypoxia-Inducible Factor-1α synthesis [9].

At the post-translational level, Hif-IN-1 interferes with the propionylation of Hypoxia-Inducible Factor-1α at lysine 709, a modification catalyzed by p300/cAMP response element-binding protein binding protein that protects Hypoxia-Inducible Factor-1α from ubiquitin-proteasome system degradation. Molecular dynamics simulations demonstrate that Hif-IN-1 binding induces conformational changes in Hypoxia-Inducible Factor-1α that reduce its accessibility to p300/cAMP response element-binding protein binding protein by 80%, thereby promoting chaperone-mediated autophagy-dependent degradation instead of stabilization [6]. This dual interference significantly reduces cellular Hypoxia-Inducible Factor-1α concentrations, with immunoblot analyses showing a 70-75% reduction in protein levels across multiple cancer cell lines under hypoxic conditions (1% oxygen) [7].

Table 1: Effects of Hif-IN-1 on Hypoxia-Inducible Factor-1α Synthesis Pathways

Regulatory LevelMechanism of ActionExperimental EvidenceReduction Efficiency
TranscriptionalSuppression of Hypoxia-Inducible Factor-1α gene expressionQuantitative reverse transcription polymerase chain reaction in MCF-7 cells58.7% ± 4.2%
Post-translationalInhibition of K709 propionylationCo-immunoprecipitation and mass spectrometry73.1% ± 6.8%
Protein stabilizationPromotion of chaperone-mediated autophagyLysosomal inhibition assays with Bafilomycin A181.3% ± 5.4%
Pathway signalingPhosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway inhibitionPhosphoprotein immunoblotting67.9% ± 7.1%

Disruption of Hypoxia-Inducible Factor-1α/Hypoxia-Inducible Factor-1β Dimerization

The functional Hypoxia-Inducible Factor-1 transcription factor requires heterodimerization between Hypoxia-Inducible Factor-1α and its constitutively expressed partner Hypoxia-Inducible Factor-1β (aryl hydrocarbon receptor nuclear translocator). This dimerization occurs through interaction between the basic helix-loop-helix and Per-ARNT-Sim domains of both subunits [2] [4]. Biophysical analyses, including surface plasmon resonance and isothermal titration calorimetry, reveal that Hif-IN-1 binds directly to the Per-ARNT-Sim-B domain of Hypoxia-Inducible Factor-1α with a dissociation constant of 0.42 ± 0.07 μM, inducing conformational changes that disrupt the dimerization interface [1]. Molecular docking studies further demonstrate that Hif-IN-1 occupies a critical hydrophobic pocket normally involved in Hypoxia-Inducible Factor-1β interaction, reducing dimerization efficiency by approximately 65% compared to untreated controls [1] [4].

The disruption of heterodimer formation has significant functional consequences. Electrophoretic mobility shift assays show that Hif-IN-1 treatment (10 μM for 4 hours) reduces Hypoxia-Inducible Factor-1 DNA binding complex formation by 72% in nuclear extracts from hypoxic HeLa cells [7]. This correlates with decreased nuclear co-localization of Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-1β, as visualized through immunofluorescence microscopy. Quantitative analysis of fluorescence resonance energy transfer efficiency indicates a 5.8-fold reduction in Hypoxia-Inducible Factor-1α-Hypoxia-Inducible Factor-1β interaction in living cells treated with Hif-IN-1 under hypoxic conditions [4]. The compound's specificity for the Hypoxia-Inducible Factor-1α Per-ARNT-Sim domain is demonstrated by its minimal effect on dimerization of other basic helix-loop-helix-Per-ARNT-Sim transcription factors, such as the aryl hydrocarbon receptor-aryl hydrocarbon receptor nuclear translocator complex, which maintains 85% of its dimerization capacity in the presence of Hif-IN-1 [2].

Interference with Hypoxia-Inducible Factor-1-DNA Binding at Hypoxia-Response Elements

Upon successful dimerization, the Hypoxia-Inducible Factor-1 complex binds to hypoxia-response elements in target gene promoters, characterized by the conserved 5'-RCGTG-3' core sequence (where R represents A or G) [4] [10]. Hif-IN-1 disrupts this binding through competitive inhibition and allosteric modulation. Chromatin immunoprecipitation sequencing analyses reveal that Hif-IN-1 (5 μM treatment for 8 hours) reduces Hypoxia-Inducible Factor-1 occupancy at 89% of identified hypoxia-response elements genome-wide, with particularly strong effects on critical hypoxia-inducible factor target genes including Vascular Endothelial Growth Factor (82% reduction), Glucose Transporter 1 (79% reduction), and Carbonic Anhydrase 9 (88% reduction) [7] [9].

Molecular dynamics simulations of 100 nanoseconds duration demonstrate that Hif-IN-1 binding to the basic helix-loop-helix domain of Hypoxia-Inducible Factor-1α induces a 15° rotation in the DNA recognition helix, significantly reducing its complementary surface contact with the hypoxia-response element major groove [1] [4]. This structural alteration decreases binding affinity by approximately 3.7-fold, as quantified through microscale thermophoresis using fluorescein-labeled hypoxia-response element oligonucleotides (dissociation constant increased from 18.3 ± 2.1 nM in controls to 67.9 ± 5.8 nM with Hif-IN-1 treatment) [7]. The interference exhibits sequence-dependent specificity, with Hif-IN-1 showing greater efficacy against hypoxia-response elements containing 5'-ACGTG-3' cores (90% inhibition) compared to those with 5'-GCGTG-3' cores (65% inhibition), as determined through electrophoretic mobility shift assay quantification using variant oligonucleotide probes [4].

Table 2: Effects of Hif-IN-1 on Hypoxia-Inducible Factor-1 Binding to Select Hypoxia-Response Elements

Target GeneHypoxia-Response Element SequenceReduction in Binding AffinityChromatin Immunoprecipitation Occupancy Reduction
Vascular Endothelial Growth Factor5'-TACGTGGG-3'3.8-fold82% ± 6%
Carbonic Anhydrase 95'-GGCGTGCT-3'2.9-fold88% ± 5%
Glucose Transporter 15'-CACGTGCT-3'4.2-fold79% ± 7%
Erythropoietin5'-TGCGTGCT-3'3.1-fold75% ± 8%
Lactate Dehydrogenase A5'-GACGTGCC-3'4.6-fold85% ± 6%

Inhibition of Transcriptional Coactivator Recruitment (p300/cAMP Response Element-Binding Protein Binding Protein)

The carboxy-terminal transactivation domain of Hypoxia-Inducible Factor-1α recruits the transcriptional coactivators p300 and cAMP response element-binding protein binding protein through interaction with their cysteine-histidine-rich 1 domains, an essential step for the transcriptional activation of hypoxia-responsive genes [3] [5] [10]. Structural analyses indicate that Hif-IN-1 binds directly to the Hypoxia-Inducible Factor-1α carboxy-terminal transactivation domain with a dissociation constant of 0.38 μM, as determined through isothermal titration calorimetry, competitively inhibiting its association with the p300 cysteine-histidine-rich 1 domain [5] [7]. Nuclear magnetic resonance chemical shift mapping demonstrates that Hif-IN-1 binds a hydrophobic groove on the Hypoxia-Inducible Factor-1α carboxy-terminal transactivation domain that normally accommodates helix 1 of the p300 cysteine-histidine-rich 1 domain, reducing p300 binding by 89% at 10 μM concentration in fluorescence polarization assays [3] [7].

Hif-IN-1 further disrupts this interaction through allosteric effects on the p300 cysteine-histidine-rich 1 domain. Molecular dynamics simulations reveal that Hif-IN-1 binding induces conformational changes in three zinc-coordinating centers within the cysteine-histidine-rich 1 domain, reducing zinc-binding affinity by approximately 40% and destabilizing the hydrophobic core required for Hypoxia-Inducible Factor-1α carboxy-terminal transactivation domain recognition [5]. This mechanism resembles the action of naturally occurring epidithiodiketopiperazine inhibitors like chetomin, which eject zinc ions from the cysteine-histidine-rich 1 domain, but with greater selectivity demonstrated through differential effects on other cysteine-histidine-rich 1 domain-binding transcription factors [5]. While chetomin reduces p300 interaction with both Hypoxia-Inducible Factor-1α and p53 by over 90%, Hif-IN-1 shows preferential inhibition for Hypoxia-Inducible Factor-1α carboxy-terminal transactivation domain (88% reduction) versus p53 transactivation domain (32% reduction) at equimolar concentrations [5] [7].

The functional consequence of this inhibition is significant reduction in transcriptional complex assembly. Chromatin immunoprecipitation analyses demonstrate that Hif-IN-1 treatment (5 μM for 6 hours) decreases p300 recruitment to the Vascular Endothelial Growth Factor promoter by 85% and to the Carbonic Anhydrase 9 promoter by 79% under hypoxic conditions [7]. This corresponds with a 70-80% reduction in hypoxia-responsive element-driven reporter gene expression across multiple cell lines, as measured by luciferase assays with constructs containing hypoxia-response element sequences from key hypoxia-inducible factor target genes [5] [7]. The compound additionally inhibits interaction between the Hypoxia-Inducible Factor-1α amino-terminal transactivation domain and the p300 cysteine-histidine-rich 3 domain, albeit with lower efficacy (45% reduction), indicating a broader effect on Hypoxia-Inducible Factor-1α transactivation capability beyond carboxy-terminal transactivation domain inhibition [10].

Properties

Product Name

Hif-IN-1

IUPAC Name

3-(4-methylphenyl)indeno[2,1-c]pyrazol-4-one

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C17H12N2O/c1-11-6-8-12(9-7-11)19-16-15(10-18-19)13-4-2-3-5-14(13)17(16)20/h2-10H,1H3

InChI Key

ZMPVOQJDQIWRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C4=CC=CC=C4C3=O

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